molecular formula C8H4Cl2S2 B1601897 3,3'-Dichloro-2,2'-bithiophene CAS No. 145386-39-6

3,3'-Dichloro-2,2'-bithiophene

Cat. No.: B1601897
CAS No.: 145386-39-6
M. Wt: 235.2 g/mol
InChI Key: LRQRJVDRVMEFFR-UHFFFAOYSA-N
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Description

3,3’-Dichloro-2,2’-bithiophene is an organic compound with the molecular formula C8H4Cl2S2. It is a derivative of bithiophene, where two chlorine atoms are substituted at the 3 and 3’ positions of the bithiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dichloro-2,2’-bithiophene can be synthesized through several methods. One common approach involves the direct chlorination of 2,2’-bithiophene using chlorine gas in the presence of a catalyst. Another method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions .

Industrial Production Methods: Industrial production of 3,3’-dichloro-2,2’-bithiophene typically involves large-scale chlorination processes, where 2,2’-bithiophene is treated with chlorine gas in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dichloro-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’-Dichloro-2,2’-bithiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-dichloro-2,2’-bithiophene involves its interaction with molecular targets through its electronic properties. The chlorine atoms and thiophene rings contribute to its reactivity and ability to participate in various chemical reactions. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Uniqueness: 3,3’-Dichloro-2,2’-bithiophene is unique due to the presence of chlorine atoms, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors and conductive polymers .

Properties

IUPAC Name

3-chloro-2-(3-chlorothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQRJVDRVMEFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C2=C(C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571271
Record name 3,3'-Dichloro-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145386-39-6
Record name 3,3'-Dichloro-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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